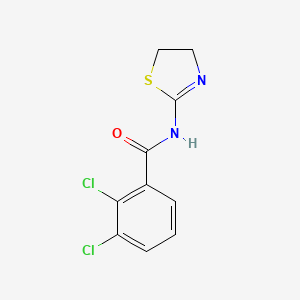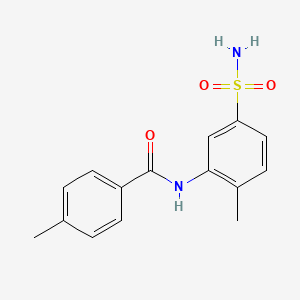
2,3-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms on the benzene ring and a thiazole ring attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-aminothiazoline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives with altered biological activities.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation or reduction reactions can produce different thiazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: Thiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria or cancer cells by interfering with essential cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic drug with a thiazole component.
Uniqueness
2,3-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H8Cl2N2OS |
|---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
2,3-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-7-3-1-2-6(8(7)12)9(15)14-10-13-4-5-16-10/h1-3H,4-5H2,(H,13,14,15) |
InChI Key |
NCZLKHAXMJYWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,4-Dichlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10975138.png)

![3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10975147.png)

![4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide](/img/structure/B10975163.png)

-yl)methanone](/img/structure/B10975190.png)
![Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B10975193.png)
![4-Ethyl-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B10975199.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea](/img/structure/B10975206.png)
![(1-methyl-1H-pyrazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10975212.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B10975225.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B10975230.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10975232.png)
